

CC-115 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: CC-115 hydrochloride

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CC-115 hydrochloride is a potent small molecule inhibitor targeting two key cellular kinases: the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK). [1][2][3][4] Its dual inhibitory action offers a promising therapeutic strategy for various cancers by simultaneously disrupting critical pathways involved in cell growth, proliferation, and DNA damage repair.[1][5] This guide provides a comprehensive comparison of CC-115's activity against its primary targets versus other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of CC-115 Hydrochloride

CC-115 demonstrates high potency and selectivity for mTOR and DNA-PK. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of CC-115 against a panel of kinases, highlighting its selectivity profile.

Kinase Target	IC50 (nM)	Family	Primary Target
DNA-PK	13	PIKK	Yes
mTOR	21	PIKK	Yes
PI3K-alpha	850	PIKK	No
cFMS	2000	Tyrosine Kinase	No
ATM	>30,000	PIKK	No
ATR	>30,000 (50% inhibition at 30 μ M)	PIKK	No

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[6\]](#)

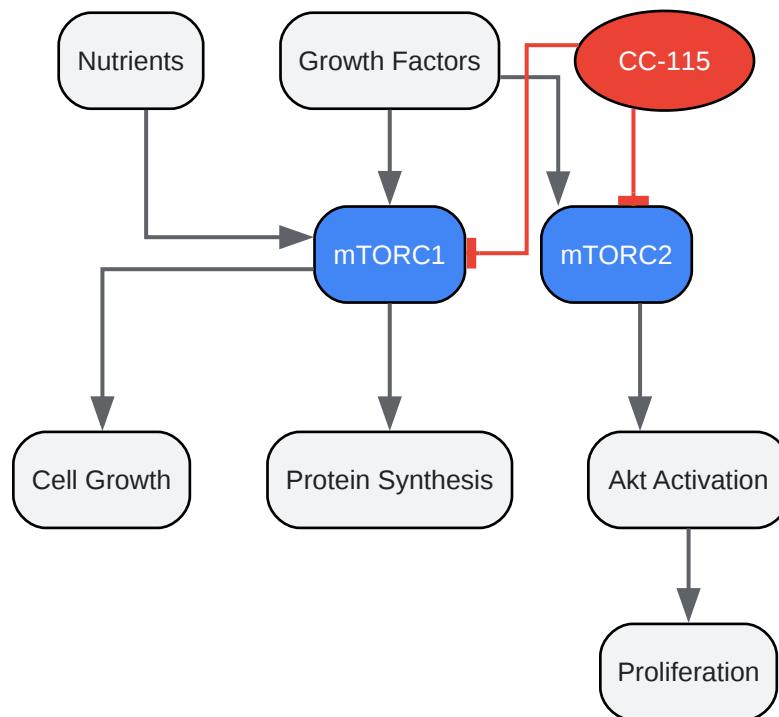
As the data indicates, CC-115 is significantly more potent against DNA-PK and mTOR compared to other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and PI3K-alpha.[\[1\]](#)[\[3\]](#) In a broader screening against 250 different protein kinases, CC-115 showed more than 50% inhibition against only one other kinase, cFMS, with a much higher IC50 of 2.0 μ M.[\[3\]](#)[\[6\]](#) This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects and potential toxicity.

Signaling Pathways Targeted by CC-115

CC-115 exerts its anti-cancer effects by inhibiting two distinct and crucial signaling pathways: the mTOR pathway, which is central to cell growth and proliferation, and the DNA-PK pathway, a key component of the non-homologous end joining (NHEJ) DNA repair mechanism.

mTOR Signaling Pathway

The mTOR kinase is a central regulator of cell metabolism, growth, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. CC-115 inhibits both complexes, leading to a comprehensive blockade of mTOR signaling.[\[3\]](#)[\[4\]](#)

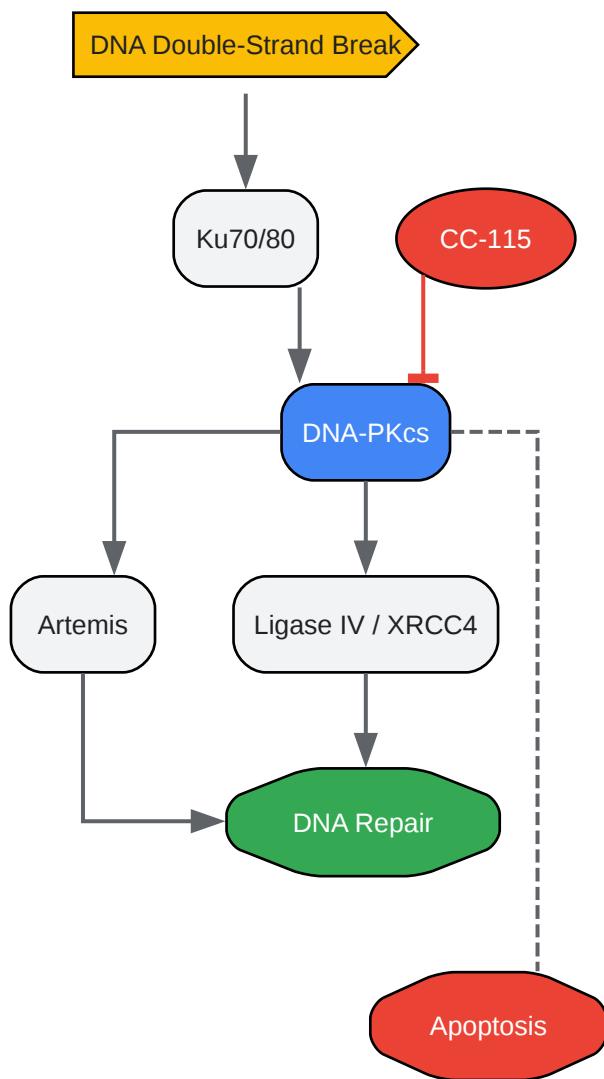


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Caption: Inhibition of mTORC1 and mTORC2 by CC-115.

DNA-PK and the NHEJ Pathway

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing double-strand breaks (DSBs) in DNA.[1][4] By inhibiting DNA-PK, CC-115 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often more reliant on these repair mechanisms.[1]



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Caption: CC-115 blocks the DNA-PK-mediated NHEJ pathway.

Experimental Protocols

The determination of kinase inhibition by **CC-115 hydrochloride** is performed using established in vitro assay methodologies.

mTOR Kinase Assay (HTR-FRET)

A Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTR-FRET) assay is employed to measure the kinase activity of mTOR.

Workflow:

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Caption: Workflow for the mTOR HTR-FRET kinase assay.

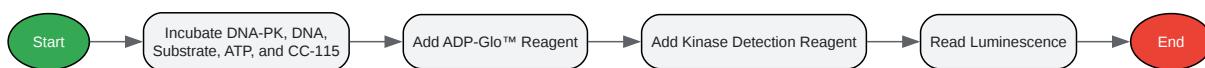
Protocol:

- Reaction Setup: The kinase reaction is performed in a suitable assay buffer containing mTOR enzyme, a specific substrate (e.g., a peptide substrate), and ATP.
- Inhibitor Addition: CC-115 is added at varying concentrations to the reaction mixture.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Detection: The reaction is stopped, and detection reagents, including a europium cryptate-labeled antibody (donor) and an allophycocyanin-labeled antibody (acceptor) that recognize the phosphorylated substrate, are added.
- Signal Measurement: After another incubation period, the HTRF signal is read on a compatible plate reader. The ratio of the acceptor and donor emission signals is proportional to the amount of phosphorylated substrate.
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA-PK Kinase Assay

The inhibitory effect of CC-115 on DNA-PK activity can be assessed using a variety of methods, including radioactivity-based assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.

Workflow:



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Caption: Workflow for the DNA-PK ADP-Glo™ kinase assay.

Protocol (ADP-Glo™ Kinase Assay):

- Reaction Setup: The kinase reaction is initiated by combining DNA-PK enzyme, a peptide substrate, activating DNA, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
- Inhibitor Addition: Serial dilutions of CC-115 are added to the reaction wells.
- Incubation: The reaction is incubated at room temperature for a specified time, typically 60 minutes.[7]
- ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[7]
- ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal via a luciferase reaction. This is followed by a 30-minute incubation at room temperature.[7]
- Signal Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
- Data Analysis: IC₅₀ values are determined by analyzing the dose-response curve of CC-115 inhibition.

Conclusion

CC-115 hydrochloride is a highly potent and selective dual inhibitor of mTOR and DNA-PK. Its minimal cross-reactivity with other kinases, as demonstrated by comparative IC₅₀ values, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols

provided herein offer a foundation for researchers to further investigate the activity and selectivity of CC-115 and similar compounds in the drug development pipeline.

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